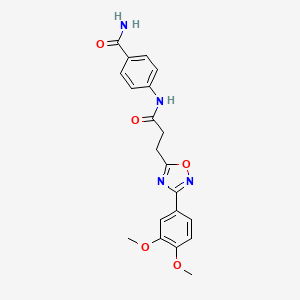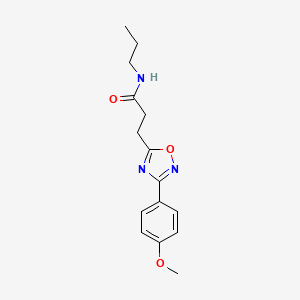
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is a compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of oxadiazoles, which have been studied for their diverse pharmacological activities. In
Mecanismo De Acción
The mechanism of action of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is not fully understood, but studies suggest that it may act through multiple pathways. In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In neurodegenerative disease research, it has been reported to protect neurons from oxidative stress and inflammation by modulating the expression of various proteins involved in these processes. In antimicrobial research, it has been shown to inhibit bacterial and fungal growth by disrupting the cell membrane and cell wall.
Biochemical and Physiological Effects:
Studies have reported various biochemical and physiological effects of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide. In cancer research, this compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In neurodegenerative disease research, it has been reported to protect neurons from oxidative stress and inflammation, improve cognitive function, and reduce neuronal damage. In antimicrobial research, it has been shown to inhibit bacterial and fungal growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide in lab experiments is its potential therapeutic properties in various fields of research. Additionally, the synthesis method for this compound has been optimized for high yield and purity, making it readily available for research purposes. However, one limitation is the lack of comprehensive studies on the toxicity and safety of this compound, which may limit its potential use in clinical settings.
Direcciones Futuras
There are several potential future directions for research on 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide. In cancer research, further studies could investigate the anti-proliferative and apoptotic effects of this compound on different types of cancer cells. In neurodegenerative disease research, future studies could explore the neuroprotective and cognitive-enhancing properties of this compound in animal models of neurodegenerative diseases. In antimicrobial research, further studies could investigate the antibacterial and antifungal properties of this compound against different strains of bacteria and fungi. Additionally, studies could investigate the toxicity and safety of this compound in animal models to assess its potential for clinical use.
Conclusion:
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is a compound that has gained attention in scientific research due to its potential therapeutic properties in various fields of research. The synthesis method for this compound has been optimized for high yield and purity, making it readily available for research purposes. Although the mechanism of action is not fully understood, studies suggest that it may act through multiple pathways. Further research is needed to fully understand the potential of this compound and its limitations for clinical use.
Métodos De Síntesis
The synthesis of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide involves the reaction of 4-methoxybenzohydrazide with propionic anhydride and propionic acid in the presence of phosphorus pentoxide. The resulting intermediate is then reacted with propylamine and acetic acid to yield the final product. This method has been reported in several research papers and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been studied for its potential therapeutic properties in various fields of research. In cancer research, this compound has been investigated for its anti-proliferative and apoptotic effects on cancer cells. In neurodegenerative disease research, it has been studied for its neuroprotective properties and its ability to improve cognitive function. Additionally, this compound has been explored in the field of antimicrobial research for its potential as an antibacterial and antifungal agent.
Propiedades
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-10-16-13(19)8-9-14-17-15(18-21-14)11-4-6-12(20-2)7-5-11/h4-7H,3,8-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXVGDTVKLJRSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,5-dimethoxyphenyl)-5-oxo-N-(2,4,6-trimethylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712558.png)



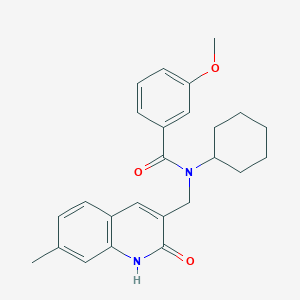

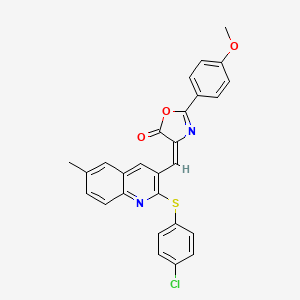
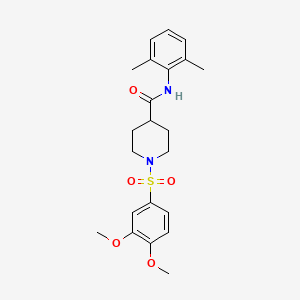

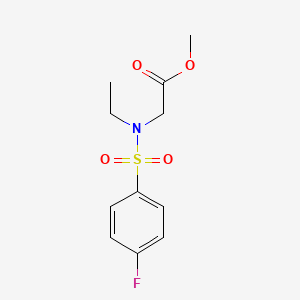

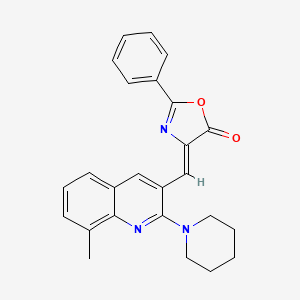
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7712650.png)
